![molecular formula C10H17NO3Si B14003902 N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline, also known as anilino-methyl-trimethoxysilane, is a versatile organosilicon compound. It is characterized by the presence of a phenyl group attached to a silicon atom through a methylene bridge, which is further connected to three methoxy groups. This compound is widely used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[dimethoxy(methyl)silyl]oxymethyl]aniline typically involves the reaction of aniline with chloromethyltrimethoxysilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using distillation or recrystallization techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Siloxanes.
Substitution: Substituted silanes with various functional groups.
Applications De Recherche Scientifique
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline has numerous applications in scientific research and industry:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties
Mécanisme D'action
The mechanism of action of N-[[dimethoxy(methyl)silyl]oxymethyl]aniline primarily involves the hydrolysis and condensation of its methoxy groups. Upon hydrolysis, silanol groups are formed, which can further condense to create siloxane bonds. These reactions facilitate the formation of strong bonds with various substrates, making it an effective coupling agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopropyl)trimethoxysilane: Similar in structure but with a propyl chain instead of a phenyl group.
(N-Phenylaminomethyl)trimethoxysilane: Another variant with a different substitution pattern on the silicon atom.
Uniqueness
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline is unique due to the presence of the phenyl group, which imparts distinct chemical properties such as increased hydrophobicity and enhanced thermal stability. These properties make it particularly suitable for applications requiring strong and durable bonds .
Propriétés
Formule moléculaire |
C10H17NO3Si |
|---|---|
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
N-[[dimethoxy(methyl)silyl]oxymethyl]aniline |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(3,13-2)14-9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clé InChI |
QGFMQZCGUPDJCN-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(OC)OCNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


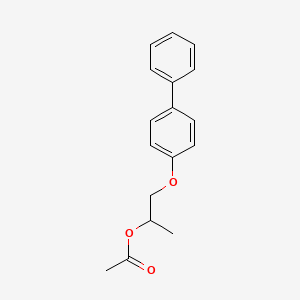
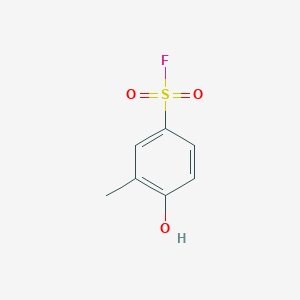
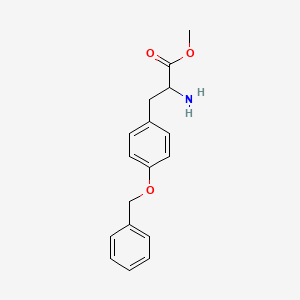

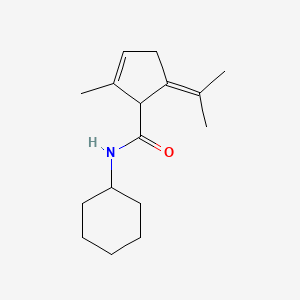
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
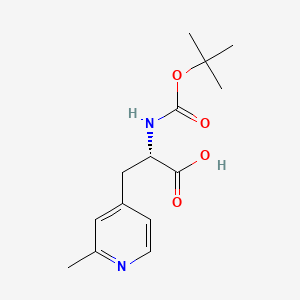
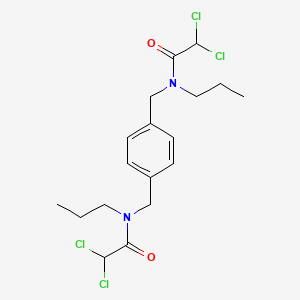
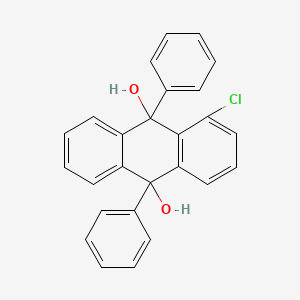
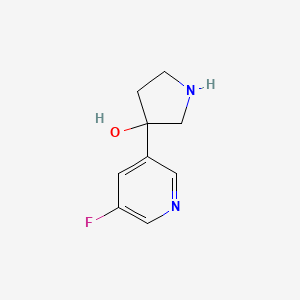
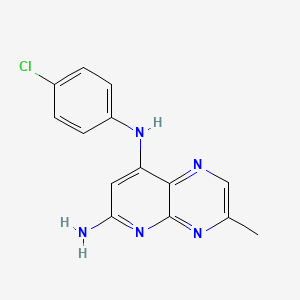
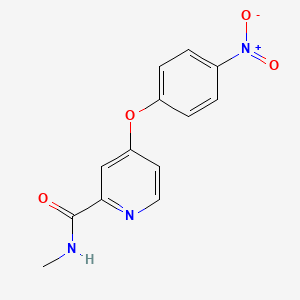
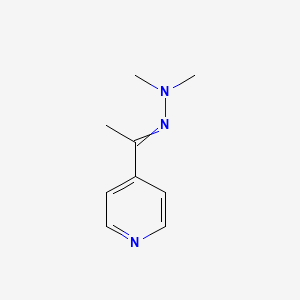
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
